molecular formula C10H18O B14300415 2,6-Dimethylocta-5,7-dien-4-ol CAS No. 112369-53-6

2,6-Dimethylocta-5,7-dien-4-ol

Cat. No.: B14300415
CAS No.: 112369-53-6
M. Wt: 154.25 g/mol
InChI Key: URNNEBUYFWSLAH-UHFFFAOYSA-N
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Description

2,6-Dimethylocta-5,7-dien-4-ol is an organic compound with the molecular formula C10H18O. It is a type of monoterpenoid alcohol, which is a class of compounds commonly found in essential oils and known for their aromatic properties. This compound is also known by other names such as geraniol and nerol, depending on its stereochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylocta-5,7-dien-4-ol can be achieved through several methods. One common method involves the reduction of citral, a naturally occurring compound found in the essential oils of plants like lemongrass. The reduction process typically uses sodium borohydride (NaBH4) as the reducing agent under mild conditions .

Another synthetic route involves the isomerization of linalool, another monoterpenoid alcohol. This process can be catalyzed by acids or bases, leading to the formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources such as essential oils. The compound can be isolated through distillation and purification processes. Additionally, chemical synthesis methods, such as the reduction of citral, are scaled up for industrial production to meet the demand for this compound in various applications .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylocta-5,7-dien-4-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form aldehydes or ketones.

    Reduction: Reduction of the compound can lead to the formation of saturated alcohols.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Chromic acid, potassium permanganate.

    Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution reagents: Thioacetic acid, triphenylphosphine.

Major Products

    Oxidation: Geranial, neral.

    Reduction: 2,6-Dimethyloctanol.

    Substitution: Thioacetates.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,6-Dimethylocta-5,7-dien-4-ol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a ligand for specific receptors, influencing cellular processes. For example, its pheromone activity in insects is mediated through binding to olfactory receptors, triggering behavioral responses .

In medicinal applications, its antimicrobial effects are thought to result from its ability to disrupt microbial cell membranes, leading to cell lysis and death .

Properties

CAS No.

112369-53-6

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2,6-dimethylocta-5,7-dien-4-ol

InChI

InChI=1S/C10H18O/c1-5-9(4)7-10(11)6-8(2)3/h5,7-8,10-11H,1,6H2,2-4H3

InChI Key

URNNEBUYFWSLAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C=C(C)C=C)O

Origin of Product

United States

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